molecular formula C16H12F2N2O4S B2544484 N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899954-34-8

N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2544484
CAS No.: 899954-34-8
M. Wt: 366.34
InChI Key: CDKLOPCPUBKWHJ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring the benzo[d]isothiazol-1,1-dioxide-3-one scaffold are frequently investigated as key intermediates or potential inhibitors for various biological targets. Recent studies highlight the utility of this core structure in the development of inhibitors for protein kinases, which are crucial in disease pathways such as cancer . Furthermore, structurally similar molecules are explored in neuroscientific research, particularly for targeting enzymes and pathways implicated in complex neurological conditions . The inclusion of the 2,6-difluorobenzyl substituent in this particular analog is a strategic modification often employed to enhance molecular properties such as binding affinity and metabolic stability. This makes the compound a valuable candidate for researchers conducting structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for specific targets. Its primary research value lies in its potential as a chemical tool for probing disease mechanisms or as a lead compound for further optimization in discovery programs.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-12-5-3-6-13(18)11(12)8-19-15(21)9-20-16(22)10-4-1-2-7-14(10)25(20,23)24/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKLOPCPUBKWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 2,6-difluorobenzyl intermediate through halogenation reactions.

    Coupling Reaction: The benzyl intermediate is then coupled with an acetamide derivative under specific conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Cyclization and Oxidation: The final step involves cyclization to form the benzo[d]isothiazol-2(3H)-yl ring, followed by oxidation to introduce the sulfone and ketone functional groups. This step may require oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or the ketone to an alcohol.

    Substitution: The fluorine atoms on the benzyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group may yield an alcohol, while nucleophilic substitution of the fluorine atoms may result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors to influence cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, aromatic substituents, and linker groups. Key examples include:

Table 1: Structural Comparison of Key Analogs
Compound Name Heterocyclic Core Aromatic Substituent Linker/Functional Group Key References
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide Benzo[d]isothiazol-1,1-dioxide 2,6-difluorobenzyl Acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-dichlorophenyl Acetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-methoxyphenyl Acetamide
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate Benzo[d]isothiazol-1,1-dioxide Ethyl ester Acetate
Key Observations:

Heterocyclic Core: The benzisothiazol-dioxide core (as in the target compound) introduces a sulfone group, enhancing polarity and oxidative stability compared to simpler thiazole or benzothiazole cores .

Aromatic Substituents: The 2,6-difluorobenzyl group in the target compound provides electron-withdrawing effects, which may influence receptor binding and pharmacokinetics. This contrasts with 3,4-dichlorophenyl () and 3-methoxyphenyl () groups, where chlorine or methoxy substituents alter electronic and steric properties . Fluorine substituents are known to enhance bioavailability and blood-brain barrier penetration compared to bulkier groups like trifluoromethyl () .

Linker Groups :

  • The acetamide linker is conserved across most analogs, suggesting its critical role in hydrogen bonding or target interactions. In contrast, ethyl acetate derivatives () replace the amide with an ester, reducing hydrogen-bonding capacity and likely altering activity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Profiles
Compound Name LogP* (Predicted) Solubility (µg/mL) Notable Activities
This compound ~2.5 Moderate (DMF/EtOH) Anticancer, Anti-inflammatory†
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ~3.0 Low Antimicrobial, Antifungal
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ~3.8 Very Low High-affinity kinase inhibition‡
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate ~1.8 High Prodrug (ester hydrolysis)

*LogP values estimated using fragment-based methods.
†Inferred from saccharin derivatives in .
‡Based on benzothiazole analogs in .

Key Findings:
  • Lipophilicity : The target compound’s LogP (~2.5) balances membrane permeability and solubility better than highly lipophilic analogs like trifluoromethylbenzothiazole derivatives (LogP ~3.8) .
  • Solubility : The ethyl ester analog () shows higher solubility due to its ester group, but this comes at the cost of reduced target affinity compared to amides .

Structural and Crystallographic Insights

  • Molecular Conformation : In dichlorophenyl-thiazolyl acetamides (), the dihedral angle between aromatic rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) influences crystal packing and hydrogen-bonding networks. This suggests that the 2,6-difluorobenzyl group in the target compound may adopt a distinct conformation, affecting intermolecular interactions .
  • Synthesis : The target compound’s synthesis likely parallels methods in (e.g., coupling sodium saccharin with chloroacetate derivatives), but with a 2,6-difluorobenzyl amine for the final amidation step .

Biological Activity

N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, anticancer potential, and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Molecular Formula : C₁₅H₁₃F₂N₃O₄S
  • Molecular Weight : 367.35 g/mol
  • Key Functional Groups :
    • Difluorobenzyl moiety
    • Isothiazole derivative with a dioxido group

Anti-inflammatory Activity

Research indicates that derivatives of isothiazole compounds exhibit notable anti-inflammatory effects. For instance, a study on related compounds demonstrated that certain benzothiazinone derivatives showed significant inhibition of carrageenan-induced paw edema in rats, suggesting potential as non-steroidal anti-inflammatory agents (NSAIDs) . The structure-activity relationship (SAR) studies highlighted that modifications on the sulfonamide nitrogen and other positions greatly influenced the anti-inflammatory efficacy.

Anticancer Properties

This compound has also been evaluated for its anticancer properties. Preliminary studies have shown that similar compounds exhibit antiproliferative activities against various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
  • Apoptosis Induction in Cancer Cells : Evidence suggests that the compound can activate caspase pathways leading to programmed cell death in cancerous cells.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells.

Study 1: Anti-inflammatory Effects

A study conducted on related isothiazole derivatives demonstrated their ability to reduce inflammation significantly compared to traditional NSAIDs like piroxicam. The most potent derivative exhibited an inhibition rate of 61.7% at a dosage of 5 mg/kg .

Study 2: Anticancer Efficacy

In vitro studies on fluorinated analogs revealed that these compounds displayed strong antiproliferative effects against breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Comparative Analysis Table

CompoundActivity TypeIC50/ED50 ValuesReference
N-(2,6-difluorobenzyl)...Anti-inflammatory5 mg/kg (ED50)
Benzothiazinone DerivativeAnticancerVaries (IC50)
PiroxicamAnti-inflammatory5 mg/kg

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